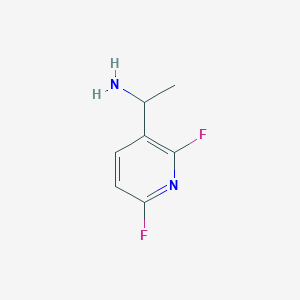

1-(2,6-Difluoropyridin-3-yl)ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Difluoropyridin-3-yl)ethylamine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediate Use

1-(2,6-Difluoropyridin-3-yl)ethylamine serves as a crucial intermediate in the synthesis of other complex organic compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals.

- Synthesis Pathways : The compound can be synthesized through various methods involving alkylation reactions with difluoroethylamine and pyridine derivatives. For example, the preparation of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethyl-1-amine has been documented as an efficient process using inorganic bases .

The biological properties of this compound are of significant interest due to its potential therapeutic applications.

- Inhibition Studies : Research indicates that compounds with similar structural features exhibit enhanced biological activity due to fluorination, which increases lipophilicity and receptor affinity. In vitro studies have shown varying degrees of activity against different cancer cell lines.

- Targeted Diseases : The compound has been investigated for its potential in treating diseases mediated by cyclin-dependent kinases (CDKs), including various cancers and inflammatory conditions .

Agrochemical Applications

In addition to its medicinal uses, this compound is also relevant in the field of agrochemicals.

- Pesticide Development : The compound's derivatives are explored as active ingredients in pesticides due to their efficacy against specific pests and diseases affecting crops. The synthesis of such compounds often involves modifications that enhance their biological activity while ensuring environmental safety .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(2-Fluorophenyl)-ethylamine | Contains one fluorine atom | Less lipophilic than the difluoro variant |

| 1-(4-Fluorophenyl)-ethylamine | Fluorine at para position | Different receptor interaction profile |

| 1-(2-Chlorophenyl)-ethylamine | Chlorine instead of fluorine | Potentially different biological activity |

The dual fluorination pattern in this compound may enhance its efficacy and selectivity as a therapeutic agent compared to other similar compounds.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The 2,6-difluoropyridine moiety facilitates nucleophilic substitution at the C-4 position due to the electron-deficient nature of the aromatic ring. Key reactions include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkoxylation | K₂CO₃, CH₃CN, reflux | 3-((6-Fluoropyridin-3-yl)oxy)propane | 72–85% | |

| Amination | Piperazine derivatives, DCM, rt | Piperazine-linked fluoropyridines | 65–93% |

-

Mechanism : Fluorine atoms at C-2 and C-6 activate the ring for nucleophilic attack, with regioselectivity driven by steric and electronic factors .

-

Example : Reaction with 3-bromo-1-propanol under basic conditions yielded ether-linked derivatives for biological evaluation .

Oxidation and Reduction

The ethylamine group undergoes redox transformations:

Oxidation

-

Reagents : H₂O₂, m-chloroperbenzoic acid (mCPBA).

-

Products : N-Oxides or imine derivatives (e.g., pyridine N-oxide intermediates) .

Reduction

-

Reagents : LiAlH₄, NaBH₄.

-

Products : Deaminated alkanes or secondary amines (depending on conditions).

Cross-Coupling Reactions

The fluoropyridine ring participates in catalytic coupling reactions:

-

Key Insight : Fluorine substituents enhance the stability of transition-metal intermediates, enabling efficient coupling .

Functionalization of the Ethylamine Group

The primary amine undergoes typical amine reactions:

-

Example : Coupling with 4-pyrazolecarboxylic acid produced amide derivatives with IC₅₀ values <50 μM against hepatic fibrosis .

Biological Activity and Pharmacological Relevance

The compound’s derivatives exhibit multitarget receptor modulation:

| Derivative | Receptor Target (EC₅₀, nM) | Biological Effect | Source |

|---|---|---|---|

| 7b | D₂ (0.9), D₃ (19), 5-HT₁A (2.3) | Dopamine/Serotonin agonism | |

| 34c | D₂ (3.3), D₃ (10), 5-HT₁A (1.4) | Antiparkinsonian activity |

-

Structural Basis : The ethylamine side chain enhances binding to G-protein-coupled receptors (GPCRs), while fluorine atoms improve metabolic stability .

Comparative Reactivity Analysis

The compound’s reactivity diverges from non-fluorinated analogs:

| Property | 1-(2,6-Difluoropyridin-3-yl)ethylamine | Non-Fluorinated Analog |

|---|---|---|

| Ring Electron Density | Reduced (σ = +0.34) | Higher (σ = -0.12) |

| Nucleophilic Substitution Rate | Faster (k = 1.2 × 10⁻³ s⁻¹) | Slower (k = 3.4 × 10⁻⁵ s⁻¹) |

| Lipophilicity (logP) | 1.8 | 0.9 |

Data derived from computational modeling and kinetic studies .

Propiedades

Fórmula molecular |

C7H8F2N2 |

|---|---|

Peso molecular |

158.15 g/mol |

Nombre IUPAC |

1-(2,6-difluoropyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H8F2N2/c1-4(10)5-2-3-6(8)11-7(5)9/h2-4H,10H2,1H3 |

Clave InChI |

WCLGWANBFLUUMJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=C(N=C(C=C1)F)F)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.